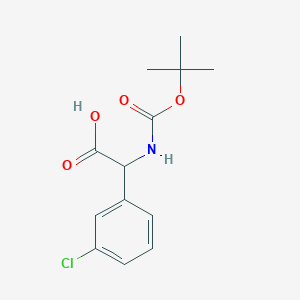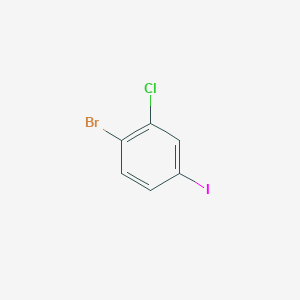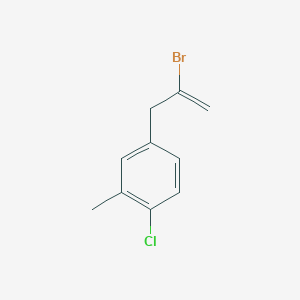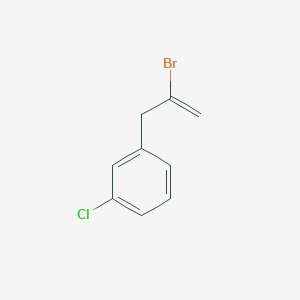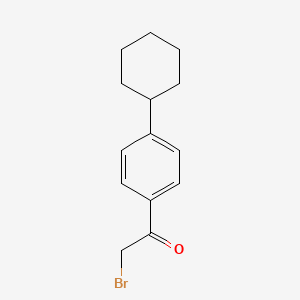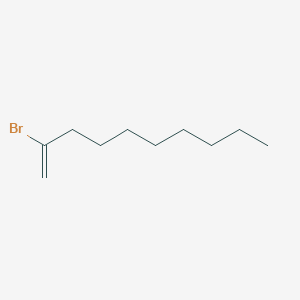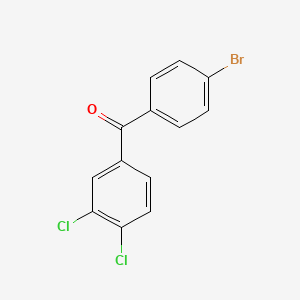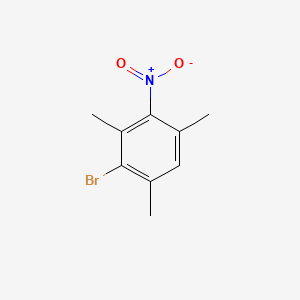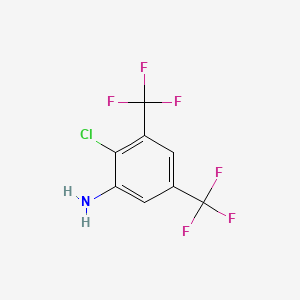
2-クロロ-3,5-ビス(トリフルオロメチル)アニリン
説明
2-Chloro-3,5-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4ClF6N and a molecular weight of 263.57 g/mol . This compound is characterized by the presence of a chloro group and two trifluoromethyl groups attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
2-Chloro-3,5-bis(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique chemical structure.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)aniline typically involves the nitration of 2-chloro-3,5-bis(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline . The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step is commonly performed using hydrogen gas in the presence of a palladium-carbon catalyst under elevated pressure and temperature conditions .
Industrial Production Methods
Industrial production of 2-Chloro-3,5-bis(trifluoromethyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-Chloro-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Hydrogen gas in the presence of palladium-carbon or other metal catalysts is typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitroso and nitro derivatives of the original compound.
Reduction Reactions: Products include various reduced forms of the compound, such as primary or secondary amines.
作用機序
The mechanism of action of 2-Chloro-3,5-bis(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or proteins, thereby affecting biochemical pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards certain molecular targets .
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar structure but lacks the chloro group.
2-Chloro-4,6-bis(trifluoromethyl)aniline: Similar structure with different positioning of the trifluoromethyl groups.
2-Chloro-3,5-difluoroaniline: Similar structure but with difluoro groups instead of trifluoromethyl groups.
Uniqueness
2-Chloro-3,5-bis(trifluoromethyl)aniline is unique due to the combination of the chloro group and two trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific research and industrial applications where other similar compounds may not be as effective .
特性
IUPAC Name |
2-chloro-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFETFGEJPHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373900 | |
| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201593-90-0 | |
| Record name | 2-Chloro-3,5-bis(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)-2-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 2-Chloro-3,5-bis(trifluoromethyl)aniline in the synthesis of Bistrifluron?
A1: 2-Chloro-3,5-bis(trifluoromethyl)aniline is a key intermediate in the synthesis of Bistrifluron []. It reacts with 2,6-difluorobenzoyl isocyanate in toluene to yield Bistrifluron with a 93.5% yield []. This reaction highlights the importance of this specific aniline derivative in constructing the final pesticide molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


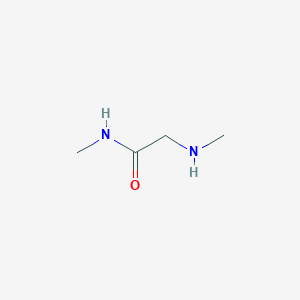
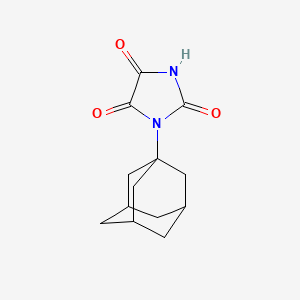
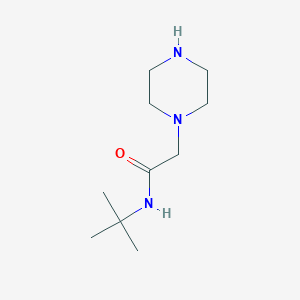
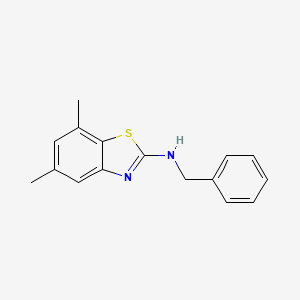

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
